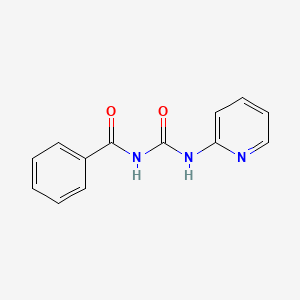

N-(pyridin-2-ylcarbamoyl)benzamide

説明

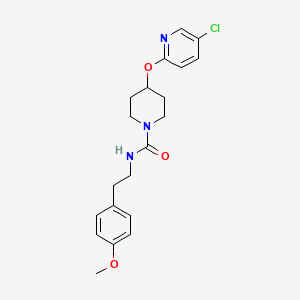

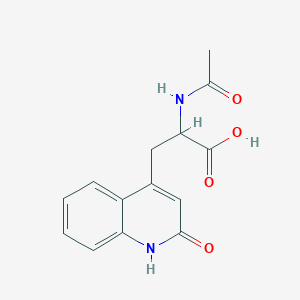

“N-(pyridin-2-ylcarbamoyl)benzamide” is a chemical compound with the molecular formula C13H11N3O2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of N-(pyridin-2-ylcarbamoyl)benzamide has been reported in the literature. For instance, a novel series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . The reaction was implemented in various co-solvents, and it was found that the co-solvent H2O/dioxane could improve the yield of products .Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylcarbamoyl)benzamide is determined by its molecular formula, C13H11N3O2 . Further details about its structure can be obtained through techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-2-ylcarbamoyl)benzamide include a molecular weight of 198.22 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用

Synthesis and Crystal Structure

Synthesis and Characterization

Synthesis of N-(pyridin-2-ylcarbamoyl)benzamide derivatives and their characterization using various spectroscopic techniques have been documented. These derivatives show potential in crystallography and molecular structure analysis (Adhami et al., 2014).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of certain N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been studied, revealing insights into molecular orientations and interactions (Artheswari et al., 2019).

Chemical Reactions and Kinetics

Photocatalytic Degradation Studies

N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been investigated in the context of photocatalytic degradation, providing insights into their reactivity and potential environmental applications (Maillard-Dupuy et al., 1994).

C-H Bond Amination

These compounds have been used to study C-H bond amination reactions, showcasing their utility in synthetic organic chemistry (Zhao et al., 2017).

Spectroscopic Analysis

Spectroscopic Characterization

Detailed spectroscopic data of certain N-(pyridin-2-ylcarbamoyl)benzamide isomers have been reported, highlighting their utility in molecular spectroscopy (Kadir et al., 2019).

Fluorescence Studies

Research on benzamide ligands with pyridine derivatives has shown interesting fluorescence properties, making them relevant for studies in photochemistry and material science (Yamaji et al., 2017).

作用機序

Target of Action

N-(pyridin-2-ylcarbamoyl)benzamide, a type of N-substituted benzamide, primarily targets the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

N-substituted benzamides, including N-(pyridin-2-ylcarbamoyl)benzamide, inhibit NF-κB activation and induce apoptosis . They interact with the NF-κB pathway by inhibiting the breakdown of IκB, an inhibitor of NF-κB, thereby preventing the activation of NF-κB . This leads to the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by N-(pyridin-2-ylcarbamoyl)benzamide is the NF-κB signaling pathway . By inhibiting NF-κB activation, N-(pyridin-2-ylcarbamoyl)benzamide can influence a variety of downstream effects, including the regulation of immune response, inflammation, and cell survival .

Pharmacokinetics

It’s known that the solubility, permeability, and stability of a compound significantly impact its bioavailability and pharmacokinetics .

Result of Action

The primary result of N-(pyridin-2-ylcarbamoyl)benzamide’s action is the induction of apoptosis . By inhibiting NF-κB activation, the compound can trigger programmed cell death, which may have implications for the treatment of various diseases, including cancer .

Action Environment

The action of N-(pyridin-2-ylcarbamoyl)benzamide can be influenced by various environmental factors. For instance, the presence of other compounds, such as metal–organic frameworks, can enhance the compound’s catalytic activity . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other biological molecules .

将来の方向性

The N-pyridin-2-yl benzamide analogues discovered in recent studies can provide some lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests potential future directions in the field of medicinal chemistry and drug development.

特性

IUPAC Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKGCZZLXAMCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330161 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

CAS RN |

39764-04-0 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)

![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)

![2-(4-chlorophenoxy)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2901088.png)